- Cross-aldol condensation of cycloalkanones and aromatic aldehydes in the presence of nanoporous silica-based sulfonic acid (SiO2-Pr-SO3H) under solvent free conditionsChinese Journal of Chemistry, 2009, 27(8), 1537-1542,
Cas no 897-78-9 (2,6-Dibenzylidenecyclohexanone)

897-78-9 structure
Nome do Produto:2,6-Dibenzylidenecyclohexanone
2,6-Dibenzylidenecyclohexanone Propriedades químicas e físicas
Nomes e Identificadores
-
- 2,6-dibenzylidenecyclohexan-1-one
- 1,3-Dibenzylidene-2-cyclohexanone
- 2,6-Dibenzylidenecyclohexanone
- 1,3-DIBENZAL-2-CYCLOHEXANONE
- 1,3-Dibenzylidenecyclohexane-2-one
- 2,6-bisphenylallylidenecyclohexanone
- 2,6-Dibenzylidenecyclohjexanone
- 2,6-diphenylmethylidene cyclohexanone
- Cyclohexanone,2,6-dibenzylidene
- RARECHEM AQ C6 0005
- Cyclohexanone, 2,6-dibenzylidene-
- 2,6-Bis(benzylidene)cyclohexanone
- (2E,6E)-2,6-Dibenzylidenecyclohexanone
- Cyclohexanone, 2,6-bis(phenylmethylene)-
- Cyclohexanone,6-dibenzylidene-
- 2,6-Bisbenzylidenecyclohexanone
- Cyclohexanone,6-bis(phenylmethylene)-
- MLS002701880
- NSC2384
- 2,6-dibenzylidene-cyclohexanone
- HMS559I22
- 2,6-Bis(phenylmethylene)cyclohexanone (ACI)
- Cyclohexanone, 2,6-dibenzylidene- (6CI, 7CI, 8CI)
- 2,6-Bis(dibenzylidene)cyclohexanone
- 2,6-Dibenzalcyclohexanone
- NSC 2384
- NSC 40618
- CCG-52176
- Cyclohexanone, 2,6-dibenzylidene-(8CI)
- (2E,6E)-2,6-dibenzylidene-cyclohexan-1-one
- Cyclohexanone, 2,6-bis(phenylmethylene)-(9CI)
- CS-0161507
- 42052-61-9
- (2E,6E)-2,6-Dibenzylidenecyclohexanone #
- 2,6-Bis-[1-phenyl-meth-(E)-ylidene]-cyclohexanone
- D1194
- 897-78-9
- SR-01000641425-1
- 2,6-Bis-(benzylidene)-cyclohexanone
- 2,6-di((E)-benzylidene)cyclohexan-1-one
- CHEMBL274993
- NSC-2384
- BDBM50240380
- 1R-0613
- AKOS001018314
- SCHEMBL12948726
- (2E,6E)-2,6-dibenzylidenecyclohexan-1-one
- MFCD00019516
- NSC40618
- 2,6-bis[(E)-phenylmethylidene]cyclohexanone
- (2E,6E)-2,6-bis(phenylmethylidene)cyclohexan-1-one
- NSC-40618
-
- MDL: MFCD00019516
- Inchi: 1S/C20H18O/c21-20-18(14-16-8-3-1-4-9-16)12-7-13-19(20)15-17-10-5-2-6-11-17/h1-6,8-11,14-15H,7,12-13H2
- Chave InChI: CTKKGXDAWIAYSA-UHFFFAOYSA-N
- SMILES: O=C1C(=CC2C=CC=CC=2)CCCC1=CC1C=CC=CC=1
- BRN: 656613
Propriedades Computadas
- Massa Exacta: 274.13600
- Massa monoisotópica: 274.136
- Contagem de átomos isótopos: 0
- Contagem de dadores de ligações de hidrogénio: 0
- Contagem de aceitadores de ligações de hidrogénio: 1
- Contagem de Átomos Pesados: 21
- Contagem de Ligações Rotativas: 2
- Complexidade: 379
- Contagem de Unidades Ligadas Covalentemente: 1
- Contagem de Estereocentros Átomos Definidos: 0
- Contagem de Estereocentros Átomos Indefinidos: 0
- Contagem de Stereocenters de Obrigações Definidas: 2
- Contagem de Stereocenters Indefined Bond: 0
- XLogP3: 5.1
- Carga de Superfície: 0
- Superfície polar topológica: 17.1
Propriedades Experimentais
- Cor/Forma: Not determined
- Densidade: 1.0338 (rough estimate)
- Ponto de Fusão: 116.0 to 119.0 deg-C
- Ponto de ebulição: 377.34°C (rough estimate)
- Ponto de Flash: 207.5±23.7 °C
- Índice de Refracção: 1.6700 (estimate)
- PSA: 17.07000
- LogP: 4.90660
- Pressão de vapor: 0.0±1.2 mmHg at 25°C
- Solubilidade: Not determined
2,6-Dibenzylidenecyclohexanone Informações de segurança
-
Símbolo:
- Palavra de Sinal:warning
- Declaração de perigo: H411
- Declaração de Advertência: P273-P391-P501
- Número de transporte de matérias perigosas:3077
- Instrução de Segurança: S24/25
- Classe de Perigo:9
- PackingGroup:III
- Condição de armazenamento:Store at 4 ℃, better at -4 ℃
2,6-Dibenzylidenecyclohexanone Dados aduaneiros
- CÓDIGO SH:2914399090
- Dados aduaneiros:
China Customs Code:
2914399090Overview:
2914399090. Other aromatic ketones without other oxygen-containing groups. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:5.5%. general tariff:30.0%
Declaration elements:
Product Name, component content, use to, Acetone declared packaging
Summary:
2914399090. other aromatic ketones without other oxygen function. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:5.5%. General tariff:30.0%
2,6-Dibenzylidenecyclohexanone Preçomais >>
Empresa | No. | Nome do Produto | Cas No. | Pureza | Especificação | Preço | Tempo de actualização | Inquérito |
---|---|---|---|---|---|---|---|---|
Ambeed | A669056-5g |
-2,6-Dibenzylidenecyclohexanone |
897-78-9 | 98% | 5g |
$42.0 | 2023-09-02 | |
Ambeed | A669056-25g |
-2,6-Dibenzylidenecyclohexanone |
897-78-9 | 98% | 25g |
$147.0 | 2023-09-02 | |
TI XI AI ( SHANG HAI ) HUA CHENG GONG YE FA ZHAN Co., Ltd. | D1194-1G |
1,3-Dibenzylidene-2-cyclohexanone |
897-78-9 | >98.0%(HPLC) | 1g |
¥615.00 | 2024-04-15 | |
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | X31295-5g |
2,6-DIBENZYLIDENECYCLOHEXANONE |
897-78-9 | 98% | 5g |
¥381.0 | 2024-07-18 | |
SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | D154417-50g |
2,6-Dibenzylidenecyclohexanone |
897-78-9 | >98.0% | 50g |
¥2059.90 | 2023-09-03 | |
A FA AI SHA , SAI MO FEI SHI ER KE JI QI XIA GONG SI | B23926-10g |
2,6-Dibenzylidenecyclohexanone, 98% |
897-78-9 | 98% | 10g |
¥412.00 | 2023-03-01 | |
A FA AI SHA , SAI MO FEI SHI ER KE JI QI XIA GONG SI | B23926-50g |
2,6-Dibenzylidenecyclohexanone, 98% |
897-78-9 | 98% | 50g |
¥1532.00 | 2023-03-01 | |
Chemenu | CM203014-5g |
2,6-di((E)-benzylidene)cyclohexan-1-one |
897-78-9 | 97% | 5g |
$61 | 2024-07-21 | |
SHANG HAI XIAN DING Biotechnology Co., Ltd. | L-EM407-5g |
2,6-Dibenzylidenecyclohexanone |
897-78-9 | >98.0% | 5g |
400.0CNY | 2021-08-06 | |
SHANG HAI XIAN DING Biotechnology Co., Ltd. | L-EM407-1g |
2,6-Dibenzylidenecyclohexanone |
897-78-9 | >98.0% | 1g |
117.0CNY | 2021-08-06 |
2,6-Dibenzylidenecyclohexanone Método de produção
Synthetic Routes 1
Condições de reacção
1.1 Catalysts: 2,6,7-Trioxa-1-silabicyclo[2.2.1]heptane-1-propanesulfonic acid ; 180 min, 80 °C
Referência
Synthetic Routes 2
Synthetic Routes 3
Synthetic Routes 4
Condições de reacção
1.1 Catalysts: Zirconium dioxide (sulfated zirconia) , Sulfuric acid ; 18 min, 90 - 120 °C
Referência
- Microwave-assisted solvent-free synthesis of α,α'-bis(substituted benzylidene)cycloalkanones catalyzed by SO2-4/ZrO2 and B2O3/ZrO2Green Chemistry Letters and Reviews, 2011, 4(3), 249-256,
Synthetic Routes 5
Condições de reacção
1.1 Catalysts: Molybdenum pentachloride ; 3 min, heated
Referência
- Green, rapid, and highly efficient syntheses of α,α-bis[(aryl or allyl)idene]cycloalkanones and 2-[(aryl or allyl)idene]-1-indanones as potentially biologic compounds via solvent-free microwave-assisted Claisen-Schmidt condensation catalyzed by MoCl5Journal of the Chinese Chemical Society (Weinheim, 2020, 67(4), 623-637,
Synthetic Routes 6
Synthetic Routes 7
Condições de reacção
1.1 Catalysts: Zirconium chloride (ZrCl4) Solvents: Ethanol ; 5 h, reflux; reflux → rt
Referência
- ZrCl4 as an efficient catalyst for crossed-aldol condensation of cyclic ketones with aromatic aldehydes in refluxing ethanolJournal of the Chinese Chemical Society (Taipei, 2007, 54(3), 807-810,
Synthetic Routes 8
Condições de reacção
1.1 Catalysts: 1-Butyl-3-methylimidazolium hydrogen sulfate Solvents: 1-Butyl-3-methylimidazolium hydrogen sulfate ; 1 h, rt
Referência
- Facile aldol reaction between unmodified aldehydes and ketones in bronsted acid ionic liquidsChemical Research in Chinese Universities, 2007, 23(5), 549-553,
Synthetic Routes 9
Synthetic Routes 10
Synthetic Routes 11
Synthetic Routes 12
Synthetic Routes 13
Condições de reacção
1.1 Catalysts: Titania ; 2 min, heated
Referência
- Solvent free synthesis of quinoxalines, dipyridophenazines and chalcones under microwave irradiation with sulfated Degussa titania as a novel solid acid catalystJournal of Molecular Catalysis A: Chemical, 2011, 350(1-2), 16-25,
Synthetic Routes 14
Condições de reacção
1.1 Catalysts: 2922511-39-3 (bonded on HY zeolite) ; 120 min, rt
Referência
- Functionalize of Zn (II) complexes of thiosemicarbazones Schiff bases and tryptophan as an auxiliary ligand on HY zeolite, synthesis, characterization and catalytic activity for organic transitionMaterials Chemistry and Physics, 2023, 301,,
Synthetic Routes 15
Synthetic Routes 16
Synthetic Routes 17
Synthetic Routes 18
Condições de reacção
1.1 Catalysts: Lithium hydroxide, monohydrate Solvents: Ethanol ; 10 min, 25 - 30 °C
1.2 35 min, 25 - 30 °C
1.2 35 min, 25 - 30 °C
Referência
- Dual-activation protocol for tandem cross-aldol condensation: An easy and highly efficient synthesis of α,α'-bis(aryl/alkylmethylidene)ketonesJournal of Molecular Catalysis A: Chemical, 2006, 260(1-2), 235-240,
Synthetic Routes 19
2,6-Dibenzylidenecyclohexanone Raw materials
2,6-Dibenzylidenecyclohexanone Preparation Products
2,6-Dibenzylidenecyclohexanone Literatura Relacionada
-
1. Beyond the ridge pattern: multi-informative analysis of latent fingermarks by MALDImass spectrometryS. Francese,R. Bradshaw,L. S. Ferguson,R. Wolstenholme,M. R. Clench,S. Bleay Analyst, 2013,138, 4215-4228
-
Andrea Amadei,Nico Sanna,Massimiliano Aschi Chem. Commun., 2008, 3399-3401
-
Xueyan Wu,Jixi Guo,Yangjian Quan,Wei Jia,Dianzeng Jia,Yi Chen,Zuowei Xie J. Mater. Chem. C, 2018,6, 4140-4149
-
Patrick Fiorenza,Vito Raineri,Stefan G. Ebbinghaus,Raffaella Lo Nigro CrystEngComm, 2011,13, 3900-3904
897-78-9 (2,6-Dibenzylidenecyclohexanone) Produtos relacionados
- 100-64-1(N-cyclohexylidenehydroxylamine)
- 61203-83-6(4-Pentylcyclohexanone)
- 4894-75-1(4-phenylcyclohexan-1-one)
- 874-61-3(4-oxocyclohexane-1-carboxylic acid)
- 822-87-7(2-chlorocyclohexan-1-one)
- 3041-16-5(1,4-Dioxan-2-one)
- 5441-51-0(4-ethylcyclohexan-1-one)
- 583-60-8(2-Methylcyclohexanone)
- 13482-22-9(4-hydroxycyclohexan-1-one)
- 98-53-3(4-tert-butylcyclohexan-1-one)
Fornecedores recomendados
Wuhan brilliant Technology Co.,Ltd
Membro Ouro
CN Fornecedor
A granel

Enjia Trading Co., Ltd
Membro Ouro
CN Fornecedor
A granel

Amadis Chemical Company Limited
Membro Ouro
CN Fornecedor
Reagente

Handan Zechi Trading Co., Ltd
Membro Ouro
CN Fornecedor
A granel
Shanghai Xinsi New Materials Co., Ltd
Membro Ouro
CN Fornecedor
A granel
